

Technical Guide: Synthesis of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

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Compound of Interest

Compound Name: *5-Bromo-N-methoxy-N,3-dimethylpicolinamide*

CAS No.: *1224604-14-1*

Cat. No.: *B577815*

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Introduction & Retrosynthetic Analysis

Target Molecule: **5-Bromo-N-methoxy-N,3-dimethylpicolinamide** Core Scaffold: Pyridine Key Functionality: Weinreb Amide (N-methoxy-N-methylamide) Primary Application: Stable intermediate for controlled nucleophilic addition (e.g., Grignard or organolithium reagents) to synthesize aryl ketones without over-addition to alcohols.[1]

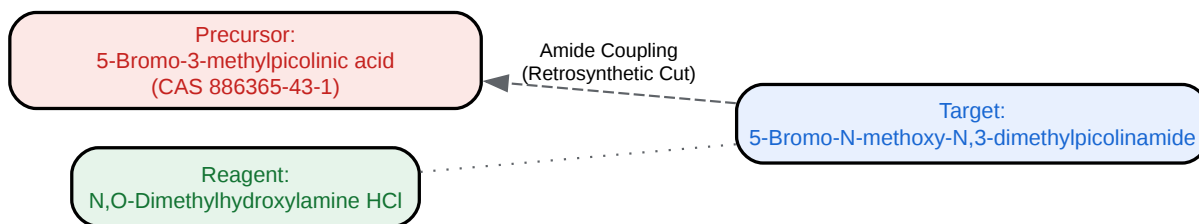
Retrosynthetic Logic

The synthesis is best approached via the amidation of the corresponding carboxylic acid.[2] The presence of the electron-withdrawing nitrogen in the pyridine ring, combined with the steric bulk of the C3-methyl group, dictates the choice of activation strategy.[2]

Pathway:

- Precursor: 5-Bromo-3-methylpicolinic acid (Commercially available, CAS 886365-43-1).[1][3]
- Transformation: Carboxylic acid activation

Nucleophilic attack by N,O-dimethylhydroxylamine.[2]



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Figure 1: Retrosynthetic disconnection showing the core picolinic acid scaffold.

Experimental Protocols

Two methods are presented. Method A is preferred for small-to-medium scale (mg to gram) discovery chemistry due to operational simplicity and high tolerance for functional groups.[1] Method B is recommended for scale-up (>100g) to reduce reagent costs.[1]

Method A: HATU-Mediated Coupling (Preferred)

Rationale:[1] The 3-methyl group creates steric hindrance around the C2-carboxylic acid.[1] HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly active coupling agent that minimizes epimerization (irrelevant here, but good practice) and drives the reaction to completion despite steric bulk.[2]

Reagents & Stoichiometry

Component	Role	Equivalents (eq)	Notes
5-Bromo-3-methylpicolinic acid	Substrate	1.0	Limiting Reagent
HATU	Coupling Agent	1.2 - 1.5	Activates acid
DIPEA (Hünig's Base)	Base	3.0 - 4.0	Neutralizes HCl salt of amine
N,O-Dimethylhydroxylamine HCl	Amine Source	1.2 - 1.5	Nucleophile
DMF or DCM	Solvent	N/A	[0.1 M] - [0.2 M] Conc. [1]

Step-by-Step Procedure

- **Activation:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methylpicolinic acid (1.0 eq) and anhydrous DMF (Dimethylformamide).
- **Base Addition:** Add DIPEA (3.0 eq) dropwise. The solution may warm slightly.[4] Stir for 5 minutes.
- **Coupling Agent:** Add HATU (1.2 eq) in one portion. The solution will typically turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the active ester.[2]
- **Amine Addition:** Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq). If the reaction becomes too viscous, add a small amount of additional DMF.[2]
- **Reaction:** Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+H \approx 273/275 Da doublet for Br isotope).
- **Work-up:**
 - Dilute the reaction mixture with Ethyl Acetate (EtOAc).[2]

- Wash organic layer with saturated NaHCO_3 (2x), Water (1x), and Brine (1x).[2][5] Note: Extensive water washes are needed to remove DMF.[1][2]
- Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel).
 - Eluent: 0-40% EtOAc in Hexanes. The Weinreb amide is typically more polar than the starting acid ester but less polar than the free acid.[2]

Method B: Acid Chloride Activation (Scale-Up)

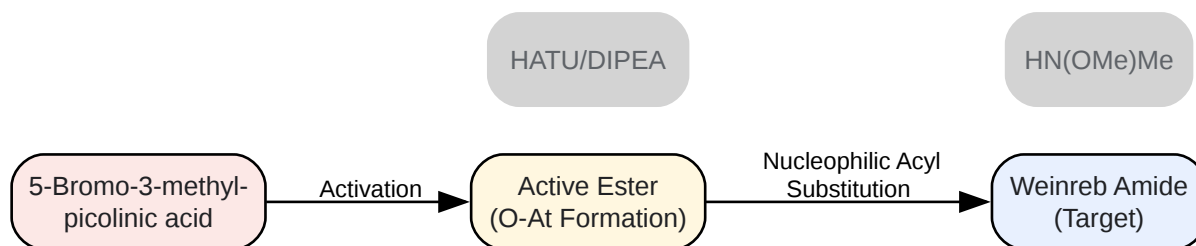
Rationale: Avoids expensive HATU. Converts the hindered acid directly to the highly reactive acid chloride using Oxalyl Chloride.[2]

Step-by-Step Procedure

- Chlorination: Dissolve 5-bromo-3-methylpicolinic acid (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C .
- Catalysis: Add a catalytic amount of DMF (2–3 drops).
- Reagent Addition: Add Oxalyl Chloride (1.5 eq) dropwise. Gas evolution (CO/CO_2) will occur.[5]
- Formation: Allow to warm to RT and stir for 2 hours until gas evolution ceases.
- Coupling: Cool the mixture back to 0°C . Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
- Base Addition: Slowly add Triethylamine (TEA) (3.0 eq) dropwise. Caution: Exothermic.[1][2]
- Completion: Warm to RT and stir for 2–4 hours.
- Work-up: Quench with water, extract with DCM, wash with 1N HCl (to remove unreacted pyridine derivatives) and brine.

Reaction Mechanism & Workflow

The following diagram illustrates the HATU-mediated pathway, highlighting the activation of the sterically hindered carbonyl carbon.[2]



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Figure 2: HATU activation overcomes steric hindrance at the C2 position.[2]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Low Conversion	Steric hindrance at C3-methyl blocks attack.[1]	Switch from EDCI to HATU or T3P (Propylphosphonic anhydride). Increase reaction time to 24h.
Racemization	N/A (Molecule is achiral).	No concern for this specific substrate.
DMF Contamination	Inefficient work-up.[1]	Wash organic layer with 5% LiCl solution (extracts DMF into aqueous phase).
Hydrolysis	Moisture in reagents.	Use anhydrous solvents and flame-dry glassware.[1] Store HATU in a desiccator.

Safety & Handling

- Pyridine Derivatives: Generally toxic and may have unpleasant odors. Handle in a fume hood.
- HATU: Potential sensitizer. Avoid skin contact.

- Oxalyl Chloride: Releases toxic CO and HCl gas. Must be used with a functional exhaust scrubber or efficient fume hood.

References

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